2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid structure elucidation
2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-benzoxazine-3-one scaffold is a core structure in a variety of compounds with significant biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[1] The specific molecule, 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid, is a derivative of this important heterocyclic system. Its chemical structure, consisting of a bicyclic benzoxazinone core linked to a butanoic acid moiety via a nitrogen atom, suggests potential for diverse biological interactions. Accurate and unambiguous structure elucidation is a cornerstone of chemical research and drug development, ensuring the identity and purity of a compound, which is critical for interpreting its biological activity and for regulatory purposes.
This guide provides a comprehensive overview of the analytical methodologies and thought processes involved in the structural confirmation of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid. It is intended to serve as a practical resource for researchers, demonstrating how a combination of modern spectroscopic techniques can be synergistically applied to deduce the molecular architecture of a novel organic compound. The principles and protocols described herein are broadly applicable to the structural analysis of other small organic molecules.
Molecular Formula and Degree of Unsaturation
The first step in elucidating the structure of an unknown compound is to determine its molecular formula. High-resolution mass spectrometry (HRMS) is the most powerful technique for this purpose, as it can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This allows for the calculation of a unique elemental composition.
For 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid, the molecular formula is C12H13NO4.[2] The expected monoisotopic mass would be calculated and compared with the experimentally determined mass from HRMS.
Once the molecular formula is established, the degree of unsaturation (also known as the index of hydrogen deficiency) can be calculated. This value indicates the total number of rings and/or multiple bonds in the molecule. The formula for calculating the degree of unsaturation is:
Degree of Unsaturation = C - (H/2) - (X/2) + (N/2) + 1
Where:
-
C = number of carbon atoms
-
H = number of hydrogen atoms
-
X = number of halogen atoms
-
N = number of nitrogen atoms
For C12H13NO4: Degree of Unsaturation = 12 - (13/2) + (1/2) + 1 = 12 - 6.5 + 0.5 + 1 = 7
A degree of unsaturation of 7 suggests the presence of a combination of rings and double bonds. In the proposed structure, this is accounted for by the benzene ring (4 degrees), the carbonyl group of the amide (1 degree), the carbonyl group of the carboxylic acid (1 degree), and the heterocyclic ring (1 degree).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, and these absorptions are recorded as bands in the IR spectrum.
Based on the structure of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid, the following characteristic absorption bands are expected:
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| Carboxylic Acid O-H | 3300-2500 (broad) | The broadness is due to hydrogen bonding. |
| Aromatic C-H | 3100-3000 | Stretching vibration. |
| Aliphatic C-H | 3000-2850 | Stretching vibration of the butanoic acid chain. |
| Carboxylic Acid C=O | 1725-1700 | Stretching vibration. |
| Amide C=O (Lactam) | 1690-1650 | Stretching vibration. |
| Aromatic C=C | 1600-1450 | Ring stretching vibrations. |
| C-O (Ether) | 1260-1000 | Asymmetric and symmetric C-O-C stretching.[3] |
| C-N | 1250-1020 | Stretching vibration. |
Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over the range of 4000-400 cm⁻¹.
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Background Correction: A background spectrum of the clean ATR crystal should be recorded prior to sample analysis and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in deducing its structure.[4] Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques. For this molecule, ESI would be a suitable soft ionization method, likely showing a prominent protonated molecular ion [M+H]⁺ or a deprotonated molecular ion [M-H]⁻.
Predicted Fragmentation Pattern (ESI-)
In negative ion mode ESI, the deprotonated molecule [M-H]⁻ at m/z 234.08 would be expected. Subsequent fragmentation could proceed as follows:
-
Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids, leading to a fragment at m/z 190.09.
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Cleavage of the butanoic acid side chain: Fragmentation at the C-N bond can lead to several characteristic ions.
-
Ring Opening: The benzoxazinone ring can undergo cleavage to produce smaller fragments.
A plausible fragmentation pathway is illustrated in the following diagram:
Caption: Plausible fragmentation pathway in ESI-MS.
Experimental Protocol for LC-MS (ESI)
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to the low µg/mL or ng/mL range.
-
Chromatographic Separation: Inject the sample into a liquid chromatograph (LC) to separate it from any impurities. A C18 column is commonly used for reverse-phase chromatography.
-
Ionization: The eluent from the LC is introduced into the ESI source of the mass spectrometer.
-
Mass Analysis: The mass analyzer (e.g., Time-of-Flight or Orbitrap for HRMS) separates the ions based on their m/z ratio.
-
Data Acquisition: Acquire both full scan MS spectra (to identify the molecular ion) and tandem MS (MS/MS) spectra (to induce and analyze fragmentation).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the detailed structure of organic molecules in solution.[5][6] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and the determination of the connectivity of the atoms.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum will show signals for each chemically non-equivalent proton in the molecule. The chemical shift (δ) indicates the electronic environment of the proton, the integration gives the relative number of protons, and the multiplicity (splitting pattern) provides information about the number of neighboring protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-a (CH₃) | ~ 0.9 | Triplet | 3H | Aliphatic methyl group coupled to a methylene group. |
| H-b (CH₂) | ~ 1.8-2.0 | Sextet | 2H | Methylene group coupled to a methyl and a methine group. |
| H-c (CH) | ~ 4.5-4.7 | Triplet | 1H | Methine proton alpha to the nitrogen and the carboxylic acid group. |
| H-d (CH₂) | ~ 4.7 | Singlet | 2H | Methylene protons of the oxazinone ring, likely a singlet due to no adjacent protons. |
| H-e, f, g, h (Aromatic) | ~ 7.0-7.5 | Multiplet | 4H | Protons on the benzene ring. |
| H-i (COOH) | > 10 | Broad Singlet | 1H | Acidic proton of the carboxylic acid group. |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will show a signal for each chemically non-equivalent carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (CH₃) | ~ 10-15 | Aliphatic methyl carbon. |
| C-2 (CH₂) | ~ 25-30 | Aliphatic methylene carbon. |
| C-3 (CH) | ~ 55-60 | Methine carbon attached to nitrogen. |
| C-4 (CH₂) | ~ 65-70 | Methylene carbon in the oxazinone ring, adjacent to oxygen. |
| C-5, 6, 7, 8 (Aromatic CH) | ~ 115-130 | Aromatic methine carbons. |
| C-9, 10 (Aromatic C) | ~ 130-150 | Quaternary aromatic carbons. |
| C-11 (Amide C=O) | ~ 165-170 | Carbonyl carbon of the lactam. |
| C-12 (Carboxylic Acid C=O) | ~ 175-180 | Carbonyl carbon of the carboxylic acid. |
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). Expected key correlations:
-
H-a (CH₃) with H-b (CH₂)
-
H-b (CH₂) with H-c (CH)
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to. It allows for the unambiguous assignment of carbon signals based on their attached proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between different parts of the molecule. Expected key correlations:
-
H-c (CH) to C-11 (Amide C=O) and C-12 (Carboxylic Acid C=O), confirming the attachment of the butanoic acid chain to the nitrogen.
-
H-d (CH₂) to C-10 (Aromatic C) and C-11 (Amide C=O), confirming the structure of the oxazinone ring.
-
Aromatic protons to their neighboring carbons and the quaternary carbons of the benzene ring.
-
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.
-
Data Processing and Analysis: Process the spectra (Fourier transformation, phase correction, and baseline correction) and analyze the correlations to assemble the molecular structure.
Integrated Structure Elucidation Workflow
The data from each spectroscopic technique are complementary and should be used in concert to build a complete and accurate picture of the molecular structure. The overall workflow can be visualized as follows:
Caption: Integrated workflow for structure elucidation.
Conclusion
The structure elucidation of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid is a systematic process that relies on the integration of data from multiple analytical techniques. By combining the information from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional NMR experiments, a complete and unambiguous structural assignment can be achieved. This in-depth guide provides a framework for researchers to approach the structural characterization of novel organic molecules, emphasizing the importance of a logical workflow and the synergistic use of modern spectroscopic methods to ensure scientific rigor and accuracy.
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